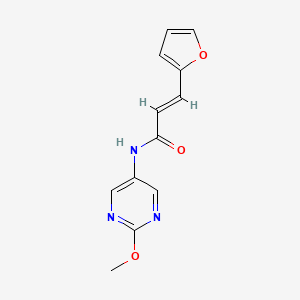
(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in various industries or research might also be mentioned.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability and reactivity would also be described.科学的研究の応用
Mitigating Toxic Compounds in Food
Research has focused on strategies to mitigate acrylamide and furanic compounds in food, as these substances can be toxic and are classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer. Various interventions, including the use of asparaginase and thermal input reduction, have been explored to reduce the levels of these compounds in food products, thereby decreasing consumer intake and potential health risks (Anese, Manzocco, Calligaris, & Nicoli, 2013).
Polymer Synthesis and Applications
Poly(meth)acrylamide derivatives with pendent cyclic orthoester groups have been synthesized and characterized, demonstrating unique aqueous solution properties, thermosensitivity, and susceptibility to hydrolysis under mildly acidic conditions. These polymers' properties indicate potential applications in areas such as drug delivery, where controlled release and response to environmental conditions are crucial (Du et al., 2010).
Biocatalytic Reduction
The biocatalytic reduction of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide using marine and terrestrial fungi has been reported, highlighting the green chemistry approach to synthesizing compounds with potential pharmaceutical applications. This study also emphasized the enantioselective nature of the process, offering a pathway to synthesize stereochemically pure compounds (Jimenez et al., 2019).
Cytotoxic Agents Development
Focused library development has led to the identification of 2-phenylacrylamides as broad-spectrum cytotoxic agents, showcasing the potential of acrylamide derivatives in cancer research and therapy. Through the synthesis of compound libraries, new lead compounds with improved cytotoxicity against various cancer cell lines were identified, illustrating the role of acrylamide derivatives in developing novel therapeutic agents (Tarleton et al., 2013).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. Safety measures for handling and storing the compound would also be described.
将来の方向性
This involves discussing potential future research directions or applications for the compound. It could include new synthetic methods, reactions, or uses for the compound.
Please consult a professional chemist or a trusted source for specific information about this compound. It’s important to handle all chemicals safely and responsibly.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-17-12-13-7-9(8-14-12)15-11(16)5-4-10-3-2-6-18-10/h2-8H,1H3,(H,15,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHFRZCQCHDDJZ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=N1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2671742.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide](/img/structure/B2671744.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide](/img/structure/B2671745.png)
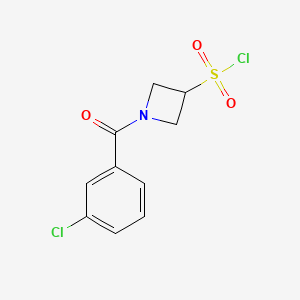
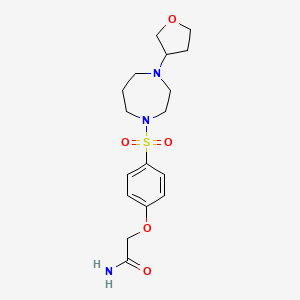
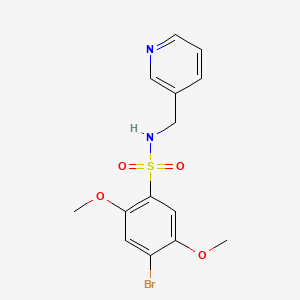
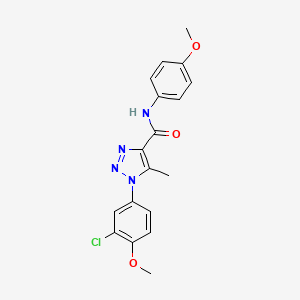
![1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/no-structure.png)
![4-(6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2671753.png)
![N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride](/img/structure/B2671754.png)
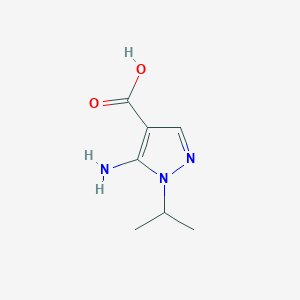
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2671760.png)
![[2-(2-Methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2671763.png)